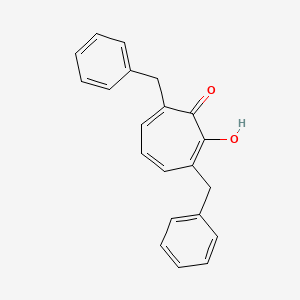
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group This compound is a derivative of tropolone, which has an additional hydroxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one can be achieved through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and benzyl chloride as the alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with anhydrous aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 3,7-Dibenzyl-2-ketocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance its binding affinity to specific receptors, modulating various biological pathways.
Comparaison Avec Des Composés Similaires
Tropolone: A parent compound with a similar structure but without the benzyl groups.
Cyclohepta-2,4,6-trien-1-one: Another related compound with a simpler structure, lacking the hydroxy and benzyl groups.
Uniqueness: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one stands out due to the presence of benzyl groups, which enhance its chemical reactivity and potential applications. The combination of hydroxy, ketone, and benzyl groups provides a unique platform for exploring new chemical reactions and biological activities.
Propriétés
Numéro CAS |
52955-60-9 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3,7-dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) |
Clé InChI |
ZGDWVGFIBZKRNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=O)C(=CC=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



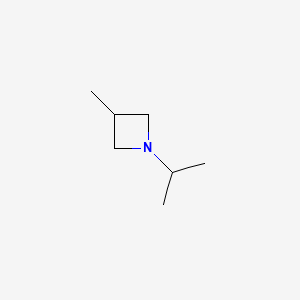
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
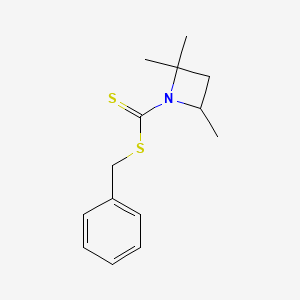

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
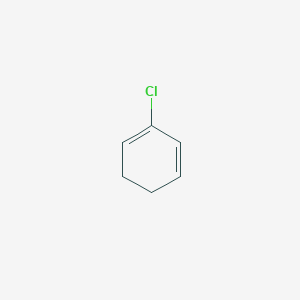
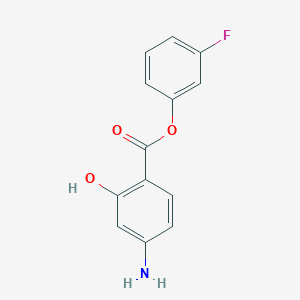
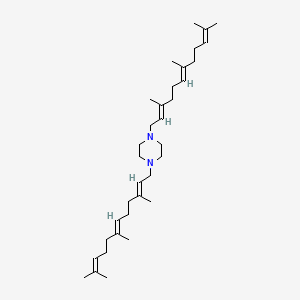
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
